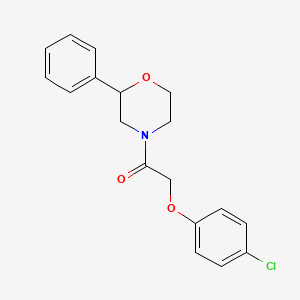
2-(4-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone, also known as CMPE, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis and Evaluation of Derivatives: A study by Rehman, Saini, and Kumar (2022) focused on the preparation of various derivatives of compounds similar to 2-(4-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone. These compounds were synthesized and evaluated for their anti-inflammatory activity in Wistar albino rats. This research indicates the potential of such compounds in the development of new anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).
Environmental Applications
- Phytoremediation: Dietz and Schnoor (2001) explored phytoremediation, a process where plants are used to clean contaminated soils and groundwater. Compounds like 2-(4-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone, due to their physicochemical properties, can be targeted in such remediation efforts, potentially being absorbed and transformed by plants (Dietz & Schnoor, 2001).
Chemical and Catalytic Processes
- Advanced Electrochemical Oxidation: Brillas, Calpe, and Casado (2000) studied the mineralization of chlorophenoxy compounds through advanced electrochemical oxidation processes. This research highlights the potential for chemical degradation of similar compounds in water treatment processes (Brillas, Calpe, & Casado, 2000).
- Catalytic Beads in Wastewater Treatment: Wang et al. (2015) investigated the use of immobilized horseradish peroxidase in catalytic beads for the removal of chlorophenol compounds from wastewater. This study suggests potential applications for similar chlorophenoxy compounds in wastewater treatment (Wang et al., 2015).
Bioremediation and Environmental Degradation
- Microbial Dehalorespiration: De Wildeman et al. (2003) discussed the selective microbial dehalorespiration of chlorinated compounds. The study on Desulfitobacterium dichloroeliminans strain DCA1, which converts chlorosubstrates into dechlorinated end products, indicates the bioremediation potential for chlorinated compounds including chlorophenoxy compounds (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-8-16(9-7-15)23-13-18(21)20-10-11-22-17(12-20)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTLSTABWODEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


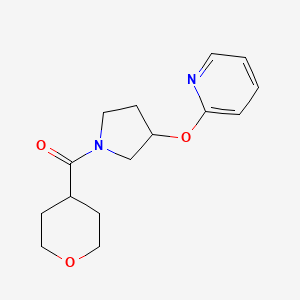
![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)
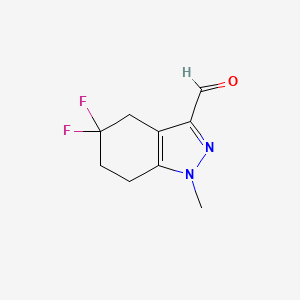
![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)
![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)
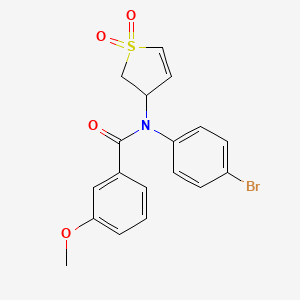
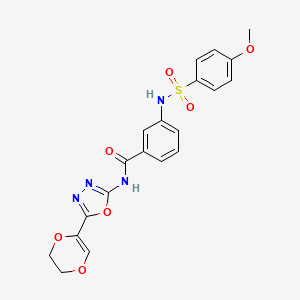
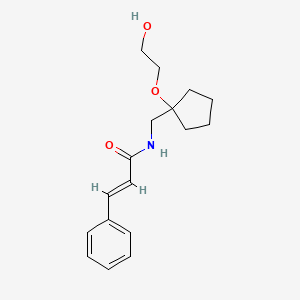

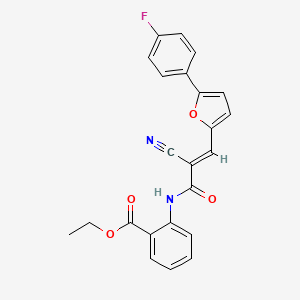
![Ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2745824.png)
![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745827.png)